molecular formula C15H15N3OS2 B2949018 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1351611-67-0

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2949018
CAS No.: 1351611-67-0
M. Wt: 317.43
InChI Key: VSYCLPMGYSIEBZ-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a benzothiazole ring system, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the benzothiazole ring.

  • Reduction: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution: Substituted derivatives with various nucleophiles attached to the benzothiazole or thiophene rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research has explored its use as a lead compound for developing new drugs, particularly in the treatment of infectious diseases and inflammation.

Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole ring system and are known for their diverse biological activities.

  • Thiophene derivatives: Compounds containing the thiophene ring are also studied for their medicinal properties.

Uniqueness: 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-18(10-14(19)16-9-11-5-4-8-20-11)15-17-12-6-2-3-7-13(12)21-15/h2-8H,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYCLPMGYSIEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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